molecular formula C13H19N3O2 B12889868 Ethyl 2,3-diamino-6-(pyrrolidin-1-yl)benzoate CAS No. 921222-12-0

Ethyl 2,3-diamino-6-(pyrrolidin-1-yl)benzoate

Cat. No.: B12889868
CAS No.: 921222-12-0
M. Wt: 249.31 g/mol
InChI Key: HRVNUGFSCVITPY-UHFFFAOYSA-N
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Description

Ethyl 2,3-diamino-6-(pyrrolidin-1-yl)benzoate is a complex organic compound featuring a benzoate core substituted with amino groups and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,3-diamino-6-(pyrrolidin-1-yl)benzoate typically involves multi-step organic reactions. One common route includes the nitration of ethyl benzoate, followed by reduction to introduce amino groups. The pyrrolidine ring is then attached through nucleophilic substitution reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-diamino-6-(pyrrolidin-1-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoates and pyrrolidine derivatives, which can be further utilized in organic synthesis and medicinal chemistry .

Scientific Research Applications

Ethyl 2,3-diamino-6-(pyrrolidin-1-yl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2,3-diamino-6-(pyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets. The amino groups and pyrrolidine ring allow it to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2,3-diaminobenzoate: Lacks the pyrrolidine ring, resulting in different chemical properties.

    Ethyl 2,3-diamino-6-methylbenzoate: Substituted with a methyl group instead of a pyrrolidine ring.

    Ethyl 2,3-diamino-6-(piperidin-1-yl)benzoate: Contains a piperidine ring instead of a pyrrolidine ring.

Uniqueness

Ethyl 2,3-diamino-6-(pyrrolidin-1-yl)benzoate is unique due to the presence of the pyrrolidine ring, which enhances its three-dimensional structure and potential biological activity. This structural feature allows for greater interaction with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

921222-12-0

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

ethyl 2,3-diamino-6-pyrrolidin-1-ylbenzoate

InChI

InChI=1S/C13H19N3O2/c1-2-18-13(17)11-10(16-7-3-4-8-16)6-5-9(14)12(11)15/h5-6H,2-4,7-8,14-15H2,1H3

InChI Key

HRVNUGFSCVITPY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1N)N)N2CCCC2

Origin of Product

United States

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